what is the structure of 1-methyl-D-proline
what is the structure of 1-methyl-D-proline
An In-depth Technical Guide to the Structure of 1-Methyl-D-Proline
Introduction
1-Methyl-D-proline is a synthetic derivative of D-proline, a non-proteinogenic amino acid. Its structure is characterized by a pyrrolidine ring, a carboxylic acid functional group, and a methyl group attached to the ring's nitrogen atom. This unique combination of features imparts significant conformational rigidity and specific stereochemistry, making it a valuable building block in medicinal chemistry and organic synthesis. For researchers and drug development professionals, a thorough understanding of its molecular architecture is crucial for leveraging its properties in the design of novel therapeutics and chiral catalysts. This guide provides a detailed examination of the structure of 1-methyl-D-proline, its physicochemical properties, and the implications of its structure on its chemical behavior and applications.
Part 1: Core Molecular Architecture
The structure of 1-methyl-D-proline is best understood by examining its fundamental components and their spatial arrangement.
Fundamental Components
1-methyl-D-proline is composed of three key structural features:
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Pyrrolidine Ring: A five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. This cyclic structure is a defining feature of all proline analogues and is the primary source of their conformational rigidity compared to other amino acids.[1][2]
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Carboxylic Acid Group: A -COOH group attached to the carbon atom at the 2-position of the pyrrolidine ring (the α-carbon). This group is responsible for the acidic properties of the molecule.
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N-Methyl Group: A methyl (-CH3) group that replaces the hydrogen atom on the nitrogen (N1) of the pyrrolidine ring. This modification transforms the secondary amine of D-proline into a tertiary amine, which has significant consequences for its chemical properties and utility.[3]
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name for 1-methyl-D-proline is (2R)-1-methylpyrrolidine-2-carboxylic acid .[4]
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The "(2R)" designation specifies the stereochemistry at the chiral center, which is the α-carbon (C2). According to the Cahn-Ingold-Prelog priority rules, the substituents are ranked, and the configuration is assigned as 'R' (rectus). This is the enantiomer of the more common naturally occurring L-proline, which has the (2S) configuration.[3][4] The D-configuration is particularly significant in the design of enzyme inhibitors, where it can offer superior potency compared to the L-counterpart.[5][6]
Caption: 2D structure of (2R)-1-methylpyrrolidine-2-carboxylic acid.
Key Physicochemical Properties
A summary of the key physicochemical properties of 1-methyl-D-proline is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | [3][7] |
| Molecular Weight | 129.16 g/mol | [3][7] |
| IUPAC Name | (2R)-1-methylpyrrolidine-2-carboxylic acid | [4] |
| CAS Number | 58123-62-9 | [8] |
Part 2: Conformational Rigidity and Its Implications
The structural rigidity of 1-methyl-D-proline is a cornerstone of its utility in drug design and catalysis.
The Pyrrolidine Ring Pucker
The five-membered pyrrolidine ring is not planar and exists in various puckered conformations. This conformational constraint limits the rotational freedom around the N-Cα and Cα-C bonds, which in turn restricts the possible backbone torsion angles (phi, φ) when incorporated into a peptide chain. This rigidity is crucial for stabilizing specific secondary structures like β-turns and polyproline helices in peptides and proteins.[6]
Impact of N-Methylation
The substitution of the amino hydrogen with a methyl group introduces several critical changes:
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Tertiary Amine Formation: The nitrogen atom becomes a tertiary amine, which is less basic than the secondary amine of D-proline.
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Elimination of Hydrogen Bond Donor: The N-methylated nitrogen cannot act as a hydrogen bond donor, a feature that can be exploited in drug design to disrupt or alter hydrogen bonding networks at a target binding site.[5]
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Increased Lipophilicity: The addition of the methyl group increases the molecule's hydrophobicity, which can enhance properties such as cell membrane permeability and oral bioavailability of peptide-based drugs.[5]
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Metabolic Stability: The N-methyl group can sterically hinder the approach of proteolytic enzymes, thus increasing the metabolic stability of peptides containing this moiety.[5]
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Influence on Peptide Bond Isomerization: Peptide bonds involving the nitrogen of proline can exist in both cis and trans conformations. N-methylation can influence the energetic preference for one isomer over the other, providing another tool for controlling peptide conformation.[1]
Part 3: Spectroscopic and Analytical Characterization
The structure of 1-methyl-D-proline can be unequivocally confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1-methyl-D-proline would show characteristic signals for the protons on the pyrrolidine ring, the methyl group, and the α-carbon. Based on data for D-proline, the α-proton (H2) is expected to appear as a multiplet around 4.1 ppm.[9] The N-methyl protons would introduce a new singlet, typically in the 2-3 ppm region. The protons on C3, C4, and C5 would appear as complex multiplets in the aliphatic region.
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¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule: one for the carboxyl group (~170-180 ppm), one for the α-carbon, three for the other carbons of the pyrrolidine ring, and one for the N-methyl carbon.
Mass Spectrometry (MS)
In mass spectrometry, 1-methyl-D-proline would show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern would involve the loss of the carboxylic acid group. For instance, the mass spectrum of the methyl ester of N-methyl-L-proline shows a prominent peak corresponding to the loss of the methoxycarbonyl group.[10]
Part 4: Synthesis and Chemical Reactivity
Synthetic Pathways
1-methyl-D-proline is typically synthesized from its precursor, D-proline. A common laboratory-scale synthesis involves reductive amination.
Caption: A general synthetic workflow for N-methylation of D-proline.
Protocol: Reductive Amination of D-Proline
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Dissolution: D-proline is dissolved in a suitable solvent, often an aqueous alkaline solution.
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Aldehyde Addition: An aqueous solution of formaldehyde is added to the D-proline solution. This reacts with the secondary amine of D-proline to form an unstable iminium ion.
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Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄), is added to the reaction mixture. This agent selectively reduces the iminium ion to the N-methylated tertiary amine.
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Workup and Purification: The reaction is quenched, and the product is isolated and purified, typically through crystallization or chromatography.
Reactivity Profile
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Carboxylic Acid: The -COOH group can undergo typical reactions such as esterification and amide bond formation. This is the primary site of reaction when incorporating 1-methyl-D-proline into a peptide chain using standard peptide synthesis protocols.
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Tertiary Amine: The tertiary amine is nucleophilic but is generally unreactive in peptide coupling reactions. It can be protonated to form a quaternary ammonium salt.
Part 5: Relevance in Drug Discovery and Development
The unique structural attributes of 1-methyl-D-proline make it a highly sought-after component in modern drug design.
A Chiral Building Block
As a chiral molecule, 1-methyl-D-proline is a valuable building block in asymmetric synthesis, where the goal is to produce enantiomerically pure compounds.[5][11] It can be used to introduce a specific stereocenter into a target molecule, which is critical for achieving selective biological activity.
Peptidomimetic Design
Peptidomimetics are molecules that mimic the structure and function of natural peptides but have improved therapeutic properties. Incorporating 1-methyl-D-proline into a peptide sequence is a key strategy in peptidomimetic design for several reasons:[5]
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Enhanced Stability: As mentioned, the N-methyl group provides resistance to degradation by proteases.[5]
-
Conformational Control: The rigid ring structure helps to lock the peptide backbone into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.[5]
-
Improved Pharmacokinetics: The increased lipophilicity can lead to better absorption and distribution in the body.[5]
D-proline derivatives have shown significant promise as inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance.[6] The constrained pyrrolidine ring is effective at orienting functional groups into the active site of enzymes.[6]
Conclusion
The structure of 1-methyl-D-proline, defined by its (2R)-stereochemistry, conformationally constrained pyrrolidine ring, and N-methylated tertiary amine, provides a powerful combination of features for molecular design. These structural elements impart rigidity, metabolic stability, and specific stereochemical control, making it an invaluable tool for researchers and scientists in drug development. A comprehensive understanding of this molecule's architecture is essential for its effective application in the synthesis of advanced therapeutics and complex chiral molecules.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8988, D-Proline. Retrieved from [Link]
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NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
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Human Metabolome Database. (2017). N-Methyl-L-proline (HMDB0094696). Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0094696). Retrieved from [Link]
- Ribeiro da Silva, M. A. V., et al. (2014). Thermodynamic and Conformational Study of Proline Stereoisomers. The Journal of Physical Chemistry B, 118(22), 5944-5954.
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Stanford Chemicals. (n.d.). What is the Importance of D-Proline in Drug Synthesis and Biological Processes?. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643474, N-Methyl-L-proline. Retrieved from [Link]
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NIST. (n.d.). L-Proline, 1-methyl-, methyl ester. In NIST Chemistry WebBook. Retrieved from [Link]
- Rinaldi, M., et al. (2019). Occurrence of the d-Proline Chemotype in Enzyme Inhibitors. Molecules, 24(8), 1549.
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Stanford Chemicals. (2024). D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis. Retrieved from [Link]
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